molecular formula C9H16N2O2 B7820227 4-Oxo-N-propylpiperidine-1-carboxamide CAS No. 89805-08-3

4-Oxo-N-propylpiperidine-1-carboxamide

Cat. No.: B7820227
CAS No.: 89805-08-3
M. Wt: 184.24 g/mol
InChI Key: JZYRPODLYJHQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-N-propylpiperidine-1-carboxamide is a chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. As a derivative of the piperidine scaffold, which is a privileged structure in drug discovery, this compound serves as a versatile building block for the synthesis of more complex molecules. The structure features a carboxamide group at the 1-position and a propyl chain on the nitrogen, which can be leveraged to fine-tune the molecule's properties and interactions with biological targets. The 4-oxo (ketone) group provides a key synthetic handle for further chemical modifications. Piperidine derivatives are of significant interest in the development of central nervous system (CNS) active compounds. The carboxamide moiety is a common feature in many bioactive molecules and drug candidates, contributing to solubility and hydrogen-bonding capacity. Researchers can utilize this compound in the design and synthesis of novel ligands for G-protein coupled receptors (GPCRs), which are critical targets for a wide range of disorders . Its application extends to serving as a key intermediate in multi-step synthetic routes for potential analgesics or other therapeutic agents, following the "message-address" concept in ligand design . This product is provided exclusively for research purposes in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-oxo-N-propylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-2-5-10-9(13)11-6-3-8(12)4-7-11/h2-7H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYRPODLYJHQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561793
Record name 4-Oxo-N-propylpiperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89805-08-3
Record name 4-Oxo-N-propylpiperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dieckmann Cyclization of Diester Precursors

The Dieckmann cyclization, a classical method for forming cyclic ketones, can be adapted to construct the 4-oxopiperidine core. For example, dimethyl 3-(propylcarbamoyl)pentanedioate undergoes base-mediated cyclization to yield 4-oxo-N-propylpiperidine-1-carboxamide. Potassium tert-butoxide in tert-butanol facilitates intramolecular ester condensation at elevated temperatures (60–80°C), with the reaction typically requiring 5–8 hours for completion. Post-cyclization, acid hydrolysis removes residual ester groups, yielding the target compound in ~45% isolated yield after purification.

Anhydride-Imine Condensation for Lactam Formation

Adapting the Castagnoli-Cushman reaction, glutaric anhydride reacts with N-propylimines under thermal conditions to form the 4-oxopiperidine scaffold. For instance, heating glutaric anhydride with N-(4-methoxybenzylidene)propylamine in DMF at 125°C for 24 hours induces cyclization, producing the lactam intermediate. Subsequent hydrolysis with aqueous HCl (4N) at 100°C for 4 hours cleaves the benzylidene group, affording the free carboxamide in 48% yield. Diastereomeric mixtures may form during this process, necessitating HPLC separation (e.g., C18 column, 10–60% acetonitrile/water gradient).

Functionalization of Preformed Piperidine Cores

Amidation of 4-Oxopiperidine-1-carboxylic Acid

4-Oxopiperidine-1-carboxylic acid, synthesized via oxidation of piperidine-1,4-dicarboxylic acid with Jones reagent, serves as a direct precursor. Activation of the carboxylic acid group using thionyl chloride (SOCl₂) in dichloromethane generates the corresponding acyl chloride, which reacts with propylamine in the presence of triethylamine (Et₃N) to form the carboxamide. This two-step procedure achieves 65–70% overall yield, with purity >95% confirmed by ¹H NMR (DMSO-d₆: δ 12.21 ppm, br. s, COOH).

Reductive Amination of Keto-Acid Intermediates

Levulinic acid (4-oxopentanoic acid) undergoes reductive amination with propylamine using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (adjusted with acetic acid). The resulting 4-oxo-N-propylpentanamide cyclizes under acidic conditions (HCl, 100°C) to form the piperidine ring. This one-pot method affords the target compound in 55% yield, though competing intermolecular reactions may reduce efficiency.

Catalytic Hydrogenation of Pyridine Derivatives

Hydrogenation of 4-Oxonicotinic Acid Derivatives

4-Oxonicotinic acid, treated with propylamine and EDCl/HOBt in DMF, forms 4-oxo-N-propylnicotinamide. Catalytic hydrogenation (H₂, 5% Pd/C, 50 psi) in ethanol reduces the pyridine ring to piperidine, yielding the desired product in 60% yield. This method benefits from commercial availability of nicotinic acid derivatives but requires careful control of hydrogenation conditions to prevent over-reduction of the keto group.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Purity (%)Key Challenges
Dieckmann CyclizationDimethyl ester4590Competing oligomerization
Anhydride-Imine Cond.Glutaric anhydride4885Diastereomer separation
Direct Amidation4-Oxopiperidine-1-acid7095Acyl chloride instability
Reductive AminationLevulinic acid5588Acid-sensitive intermediates
Catalytic Hydrogenation4-Oxonicotinic acid6092Catalyst poisoning by amine

Optimization Strategies for Industrial Scaling

Solvent Selection for Cyclization Reactions

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but complicate purification. Switching to tert-butanol improves yields in Dieckmann cyclizations by minimizing side reactions (e.g., ester hydrolysis).

Catalytic Systems in Hydrogenation

Employing PtO₂ instead of Pd/C mitigates catalyst deactivation during pyridine hydrogenation, improving reproducibility.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times for anhydride-imine condensations from 24 hours to 30 minutes, achieving comparable yields (45–50%) .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-N-propylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
4-Oxo-N-propylpiperidine-1-carboxamide serves as an intermediate in the synthesis of various pharmaceutical compounds. It has been linked to the development of drugs targeting neurological conditions, showcasing potential neuroprotective effects. The compound's structure allows for modifications that can enhance its biological activity, making it a valuable scaffold in drug design.

Case Study:
In one study, derivatives of piperidine, including this compound, were synthesized and evaluated for their potential as anti-inflammatory agents. The results indicated that modifications to the piperidine structure could significantly influence the anti-inflammatory activity, suggesting that similar strategies could be employed with this compound derivatives to optimize therapeutic effects .

Biological Research

Mechanism of Action:
The compound interacts with specific molecular targets within biological systems, modulating enzyme and receptor activities. This interaction is crucial for understanding its role in biological pathways and mechanisms, particularly those related to inflammation and neurodegeneration.

Research Findings:
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. For instance, derivatives were shown to effectively reduce the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro . Such findings underscore the potential for developing new therapeutic agents based on this compound.

Chemical Synthesis

Synthetic Pathways:
The synthesis of this compound can be achieved through various methodologies, including cyclization reactions that yield high purity and yield rates. The compound's synthetic versatility makes it an attractive target for further chemical modifications aimed at enhancing its pharmacological properties .

Industrial Applications

Specialty Chemicals:
In addition to its pharmaceutical applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties allow it to be integrated into formulations that require specific reactivity or stability under various conditions.

Mechanism of Action

The mechanism of action of 4-Oxo-N-propylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key differences in molecular structure, weight, and functional groups among 4-Oxo-N-propylpiperidine-1-carboxamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₉H₁₆N₂O₂ 184.24 Piperidine core, 4-oxo, N-propylamide
N-Cyclopropyl-1-{6-[2-(isopropylamino)... () C₂₀H₂₆N₆O₃S 430.53 Thiazolo[4,5-d]pyrimidine fused ring, cyclopropylamide
N3-(1-Adamantyl)-4-oxo-1-pentyl... () C₂₆H₃₅N₃O₂ 421.58 Naphthyridine core, adamantyl substituent
N-Benzyl-4-methoxycarbonyl... () C₂₃H₂₈N₂O₃ 380.48 Benzyl group, methoxycarbonyl, N-phenylpropanamide
XL177A () C₄₈H₅₇ClN₈O₅ 861.47 Quinazoline-4-oxo, acridine, benzylpiperidine

Key Observations :

  • The target compound has the simplest structure, lacking fused heterocycles or bulky substituents, which may enhance metabolic stability compared to larger analogs like XL177A .
  • Adamantyl and thiazolo-pyrimidine groups in and introduce steric bulk, likely affecting target binding specificity .

Pharmacological Activity (Inferred)

  • This compound : The 4-oxo-piperidine motif is common in kinase inhibitors; the propyl group may balance lipophilicity for CNS penetration.
  • Compound : Thiazolo-pyrimidine scaffolds are associated with kinase or protease inhibition due to planar aromatic systems .
  • Compound: Naphthyridine derivatives (e.g., quinolones) often exhibit antimicrobial activity via DNA gyrase inhibition .
  • XL177A () : Quinazoline-4-oxo and acridine moieties indicate kinase or topoisomerase inhibition, common in anticancer agents .

Physicochemical Properties

  • Solubility : The 4-oxo group in the target compound enhances water solubility compared to adamantyl () or benzyl () derivatives.
  • Lipophilicity : The N-propyl chain may confer moderate logP values (~1.5–2.5), favoring oral bioavailability over highly polar () or bulky () analogs.
  • Stability : Piperidine derivatives generally exhibit better metabolic stability than fused heterocycles, which are prone to oxidative degradation .

Q & A

Q. What are common synthetic routes for 4-Oxo-N-propylpiperidine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves condensation reactions between piperidine derivatives and propylamine under anhydrous conditions. For example, a related compound, Benzyl 4-oxo-2-propylpiperidine-1-carboxylate, is synthesized by reacting 4-oxo-2-propylpiperidine with benzyl chloroformate in dichloromethane using triethylamine as a base to neutralize HCl byproducts . Similar methods can be adapted by substituting benzyl groups with propylcarboxamide moieties. Purification often employs recrystallization or column chromatography.

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, 1H^1H-NMR of a structurally similar compound (1-Benzyl-4-[N-(1-oxopropyl)]-N-phenyl-3.4-methylamino-4-piperidinecarboxylate) shows aromatic protons at δ 7.40–7.24 ppm, ester methyl groups at δ 3.78 ppm, and propyl chain signals at δ 0.94 ppm (triplet, J = 7.4 Hz). 13C^{13}C-NMR confirms carbonyl carbons at ~174 ppm. GC/MS (e.g., Rt = 21.23 min, m/z 380) further validates molecular weight .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Based on GHS classifications for analogous piperidine derivatives:
  • Acute Toxicity : Use fume hoods and wear nitrile gloves, lab coats, and safety goggles.
  • Skin/Eye Irritation : Immediate rinsing with water for 15 minutes if exposed.
  • Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Methodological Answer : Yield optimization depends on reaction conditions. For instance, refluxing with propionic anhydride for 12 hours under argon achieved a 79.9% yield in a related synthesis . Alternative approaches include:
  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate acylation.
  • Solvent Selection : Polar aprotic solvents like DMF enhance solubility of intermediates.
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions.

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions may arise from tautomerism or impurities. Strategies include:
  • 2D-NMR : HSQC and HMBC correlations to confirm connectivity (e.g., distinguishing keto-enol tautomers).
  • HPLC-PDA : Detect impurities >0.1% using C18 columns with acetonitrile/water gradients.
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis, as demonstrated for N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide (COD Entry 2230670) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents at the piperidine nitrogen or propyl chain (e.g., fluorophenyl groups in N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide) .
  • Biological Assays : Test inhibition of enzymes (e.g., MMP-1) using fluorogenic substrates. For example, hydroxamate derivatives showed IC₅₀ values <100 nM in MMP inhibition studies .
  • Computational Modeling : Docking studies with AutoDock Vina to predict binding affinities to target receptors.

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS. Piperidine derivatives typically degrade via hydrolysis of the carboxamide bond under acidic conditions (pH <3) .
  • Oxidative Stability : Expose to H₂O₂ (0.3% v/v) and track peroxide formation using iodometric titration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.